An In-depth Technical Guide to 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4)
An In-depth Technical Guide to 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4)
Abstract
This technical guide provides a comprehensive overview of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure" known for its diverse biological activities. This document consolidates available physicochemical data, outlines plausible synthetic strategies, provides a predictive analysis of its spectral characteristics, and discusses its potential applications based on the established pharmacology of related aminopyrazole derivatives. It is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][2] The incorporation of an amino group onto the pyrazole ring further enhances its utility, providing a critical hydrogen bond donor/acceptor site that facilitates molecular recognition at biological targets.
3-(4-amino-1H-pyrazol-1-yl)propan-1-ol (CAS 1249733-51-4) is a functionalized aminopyrazole that combines the pharmacologically significant aminopyrazole core with a flexible propan-1-ol side chain. This side chain introduces a hydroxyl group, another key site for hydrogen bonding, and provides a versatile linker for further chemical modification. These structural features make it an attractive starting material for fragment-based drug discovery (FBDD) and the construction of diverse chemical libraries aimed at various therapeutic targets.
Physicochemical and Structural Properties
A compound's physical and chemical properties are fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability. The key identifying and physicochemical characteristics of 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1249733-51-4 | [3] |
| IUPAC Name | 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol | [3] |
| Molecular Formula | C₆H₁₁N₃O | [4] |
| Molecular Weight | 141.17 g/mol | [3] |
| Canonical SMILES | NC1=CN(CCCO)N=C1 | [3] |
| InChI | InChI=1S/C6H11N3O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3,7H2 | [3] |
| InChI Key | SFYNEVYTYPHPBM-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data
| Property | Value | Source & Notes |
| Purity | ≥95% | [3] (As provided by commercial suppliers) |
| LogP | -1.058 | [3] (Predicted value, indicates high hydrophilicity) |
| Hydrogen Bond Acceptors | 4 | [3] (Predicted) |
| Hydrogen Bond Donors | 2 | [3] (Predicted) |
| Fraction sp³ Carbons (Fsp3) | 0.5 | [3] (Indicates a degree of conformational flexibility) |
| Melting/Boiling Point | Not publicly available | Data not found in referenced literature. |
Synthesis and Spectroscopic Characterization
While specific, peer-reviewed synthetic procedures for 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol are not widely published, a logical and efficient synthetic route can be proposed based on established pyrazole chemistry.
Proposed Synthetic Workflow
A robust method for synthesizing substituted pyrazoles involves the alkylation of a pyrazole ring followed by functional group manipulation. A plausible pathway to the target compound starts with the readily available 4-nitropyrazole.
Caption: Proposed two-step synthesis of the target compound.
Experimental Causality:
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N-Alkylation: The nitrogen at the N1 position of the pyrazole ring acts as a nucleophile. In the presence of a suitable base like potassium carbonate (K₂CO₃) to deprotonate the pyrazole N-H, it will attack the electrophilic carbon of 3-bromo-1-propanol in an Sₙ2 reaction. Dimethylformamide (DMF) is a common polar aprotic solvent for such reactions.
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Nitro Group Reduction: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method for this transformation. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in an alcoholic solvent can also be employed.
Predictive Spectroscopic Analysis
No experimental spectra for this specific molecule are publicly available. However, a predictive analysis based on its structure and data from analogous compounds provides a strong indication of its expected spectroscopic signature.[5][6][7]
Caption: The molecule's key features and their relevance to drug design.
Areas of Opportunity:
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Kinase Inhibitors: The aminopyrazole core is a known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases, which are critical targets in oncology and inflammation.
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Fragment-Based Drug Discovery (FBDD): With a low molecular weight and multiple interaction points, this molecule is an ideal fragment for screening against protein targets. Hits can be elaborated by modifying the propanol linker.
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Lead Optimization: The propanol tail provides a reactive handle for chemical modification, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships (SAR). For instance, the hydroxyl group can be converted to an ether, ester, or replaced with other functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount. The following recommendations are based on safety data for structurally related pyrazole compounds. [8][9] 5.1. Hazard Identification Based on analogous structures, 3-(4-amino-1H-pyrazol-1-yl)propan-1-ol should be handled as a potentially hazardous substance with the following warnings:
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H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] 5.2. Recommended Handling Protocol
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Engineering Controls: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [8]2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use. [8] * Skin Protection: Wear a lab coat. Ensure all skin is covered. [8]3. Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [8] 5.3. Storage and Disposal
-
-
Storage: Store in a well-ventilated, dry place. Keep the container tightly closed. [8][10]* Disposal: Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.
References
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Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Bhat, M. A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Retrieved from [Link]
-
PubChem. 3-amino-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. 1H-Pyrazole-4-carboxamide, 3-amino-. Retrieved from [Link]
-
Trofimov, B. A., et al. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Retrieved from [Link]
-
PubChemLite. 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved from [Link]
-
ResearchGate. (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]
-
PubChem. alpha-amino-1H-pyrazole-1-propanoic acid. Retrieved from [Link]
-
ResearchGate. ChemInform Abstract: One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3- (2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 3-(3-amino-1h-pyrazol-1-yl)propan-1-ol (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 5. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
